Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate
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Overview
Description
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylethyl group and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.
Scientific Research Applications
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [substitutedphenyl-6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates: These compounds are similar in structure and have been studied for their antimicrobial activity.
Other Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Uniqueness
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89504-61-0 |
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Molecular Formula |
C14H29N2O3P |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-4-dimethoxyphosphorylpiperazine |
InChI |
InChI=1S/C14H29N2O3P/c1-18-20(17,19-2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h14H,3-13H2,1-2H3 |
InChI Key |
QOPCLFOBOFGKCR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N1CCN(CC1)CCC2CCCCC2)OC |
Origin of Product |
United States |
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